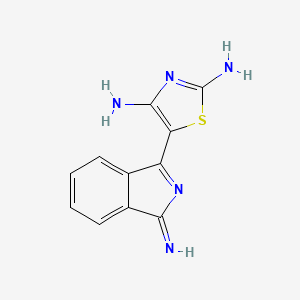
1-(2-Amino-4-imino-(4H)-thiazol-5-ylidene)-1H-isoindol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2-Amino-4-imino-(4H)-thiazol-5-ylidene)-1H-isoindol-3-amine” is a complex organic compound that belongs to the class of heterocyclic amines These compounds are characterized by the presence of nitrogen atoms within their ring structures, which often confer unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-(2-Amino-4-imino-(4H)-thiazol-5-ylidene)-1H-isoindol-3-amine” typically involves multi-step organic reactions. A common approach might include the formation of the isoindole ring followed by the introduction of the thiazole moiety. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents might be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms, which might affect the compound’s stability and reactivity.
Substitution: The replacement of one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Typical reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired.
Major Products Formed
The products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in the development of new materials or catalysts.
Biology
In biological research, the compound could be investigated for its potential as a bioactive molecule. Its ability to interact with biological targets might make it a candidate for drug discovery or as a probe in biochemical studies.
Medicine
In medicine, the compound might be explored for its therapeutic potential. Its unique structure could confer specific biological activities, making it a candidate for the development of new drugs.
Industry
In industrial applications, the compound could be used in the production of specialty chemicals or as a component in advanced materials. Its unique properties might make it suitable for use in electronics, coatings, or other high-tech applications.
Mechanism of Action
The mechanism by which “1-(2-Amino-4-imino-(4H)-thiazol-5-ylidene)-1H-isoindol-3-amine” exerts its effects would depend on its specific interactions with molecular targets. These might include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to “1-(2-Amino-4-imino-(4H)-thiazol-5-ylidene)-1H-isoindol-3-amine” might include other heterocyclic amines with isoindole or thiazole rings. Examples could be:
- Isoindole derivatives
- Thiazole derivatives
- Other heterocyclic amines
Uniqueness
The uniqueness of this compound might lie in its specific combination of isoindole and thiazole moieties, which could confer distinct chemical and biological properties. This combination might make it particularly valuable for certain applications where other compounds fall short.
Properties
CAS No. |
53151-84-1 |
|---|---|
Molecular Formula |
C11H9N5S |
Molecular Weight |
243.29 g/mol |
IUPAC Name |
5-(3-iminoisoindol-1-yl)-1,3-thiazole-2,4-diamine |
InChI |
InChI=1S/C11H9N5S/c12-9-6-4-2-1-3-5(6)7(15-9)8-10(13)16-11(14)17-8/h1-4,12H,13H2,(H2,14,16) |
InChI Key |
DQPSHNYDEMTVTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC2=N)C3=C(N=C(S3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















